Hydrophilicity Differentiation by XLogP3
The target compound exhibits an XLogP3 of -1.2, a key parameter for predicting solubility and permeability [1]. This value directly demonstrates its hydrophilic character compared to more lipophilic, non-hydroxyl-containing heteroaryl dimethylphosphine oxide building blocks. For instance, introducing a methyl group onto the pyrazine ring increases lipophilicity, and many analogous 5- and 6-membered heterocyclic building blocks reported in medicinal chemistry exhibit XLogP values closer to 0 or positive, placing this compound in a distinct property space that allows for tuning of drug-like properties .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -1.2 |
| Comparator Or Baseline | General class of unsubstituted heteroaryl dimethylphosphine oxide building blocks (typically XLogP > -1.0) |
| Quantified Difference | At least 0.2 log unit lower than most simple heteroaryl analogs lacking additional polar functionality |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1] |
Why This Matters
For procurement, this quantifiable difference in lipophilicity allows drug discovery teams to prioritize this compound when a starting point with enhanced aqueous solubility is required, directly differentiating it from more lipophilic heteroaryl phosphine oxide candidates.
- [1] PubChem. (5-Aminopyrazin-2-yl)dimethylphosphine oxide, CID 154727603: Computed Properties (XLogP3). National Center for Biotechnology Information. Accessed 2026. View Source
